molecular formula C8H8O3 B1616636 2,5-Furandione, polymer with 1,3-butadiene CAS No. 25655-35-0

2,5-Furandione, polymer with 1,3-butadiene

Cat. No. B1616636
CAS RN: 25655-35-0
M. Wt: 152.15 g/mol
InChI Key: FFPOAADRIDYUKW-UHFFFAOYSA-N
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Patent
US07319161B2

Procedure details

According to the invention, an example of the process used for obtaining the butadiene/maleic acid anhydride mixture for the reaction of step (1) comprises the oxidation of n-butene to give butadiene. According to the invention it is possible for this oxidation to be followed by addition of maleic acid anhydride (MA) to the crude butadiene in order to obtain a butadiene/maleic acid anhydride mixture for the reaction of step (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C=CC=C>>[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.